Methoxyacetonitrile CAS number and properties
Methoxyacetonitrile CAS number and properties
CAS Number: 1738-36-9[1][2][3][4]
This technical guide provides a comprehensive overview of Methoxyacetonitrile, a versatile organic compound utilized in various chemical syntheses. The document details its chemical and physical properties, safety and handling information, and established experimental protocols for its synthesis, purification, and analysis.
Chemical and Physical Properties
Methoxyacetonitrile, also known as 2-methoxyacetonitrile, is a clear, colorless to light yellow liquid.[2][5] It serves as a valuable organic building block and intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1][2] Its utility also extends to applications as a solvent in chemical reactions and in the production of specialty polymers.[2]
Table 1: Physical and Chemical Properties of Methoxyacetonitrile
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅NO | [1][2][3] |
| Molecular Weight | 71.08 g/mol | [1][2][6] |
| Appearance | Clear colorless to light yellow liquid | [2][5] |
| Boiling Point | 118-119 °C (at 731 mmHg) | [2] |
| Density | 0.946 - 0.956 g/mL (at 25 °C) | [2] |
| Refractive Index | 1.380 - 1.381 (at 20 °C) | [2] |
| Flash Point | 31 - 32 °C (87.8 - 89.6 °F) | [4][7] |
| Solubility | Soluble in water to some extent | [5] |
| LogP | -0.61 | [4] |
| Vapor Pressure | 18.8 ± 0.2 mmHg (at 25°C) | [4] |
Safety and Hazard Information
Methoxyacetonitrile is classified as a hazardous chemical and a dangerous good for transport.[1][7] It is a flammable liquid and vapor.[6][7] Exposure through inhalation, skin contact, or ingestion is harmful.[6][7]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard Statements | H226 | Flammable liquid and vapor. | [6] |
| H302 | Harmful if swallowed. | [6] | |
| H312 | Harmful in contact with skin. | [6] | |
| H332 | Harmful if inhaled. | [6] | |
| Precautionary Statements | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | |
| P233 | Keep container tightly closed. | ||
| P240 | Ground/bond container and receiving equipment. | ||
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||
| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of methoxyacetonitrile are crucial for researchers.
A common and well-documented method for the preparation of methoxyacetonitrile is through the methylation of glycolonitrile (B6354644) (formaldehyde cyanohydrin), which is formed in situ from sodium cyanide and formaldehyde.[8]
Protocol: Synthesis via Methylation of In Situ Generated Glycolonitrile [8]
-
Materials:
-
Sodium cyanide (pulverized)
-
Paraformaldehyde
-
Water
-
Methyl sulfate (B86663)
-
Ice
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, prepare a solution of 82 g (1.67 moles) of pulverized sodium cyanide in 165 cc of water.
-
Start the stirrer and add 50 g (1.67 moles) of paraformaldehyde in small portions, maintaining the temperature between 20–25 °C. Use a cooling bath (ice-salt mixture) as needed.
-
Once the paraformaldehyde has been added and the temperature is stable, cool the flask contents to 13 °C.
-
Begin adding 210 g (1.67 moles) of methyl sulfate from the dropping funnel. An exothermic reaction should commence. Maintain the reaction temperature at 12–15 °C by adjusting the addition rate and using the cooling bath. This step typically takes at least twenty minutes.
-
After the first addition of methyl sulfate is complete, stir the mixture for an additional twenty minutes while maintaining the temperature at 12–15 °C.
-
Add a second portion of 82 g of sodium cyanide to the reaction mixture.
-
Cool the mixture to 10 °C and add a second portion of 210 g of methyl sulfate, again keeping the temperature between 12–15 °C.
-
After the addition is complete, stir for one hour. The reaction mixture will separate into two layers.
-
Separate the upper layer (crude methoxyacetonitrile). Distill the lower aqueous layer until 50-60 cc of distillate is collected. Saturate this distillate with sodium chloride and separate the upper oily layer, combining it with the previously separated crude product.
-
The combined crude product is then purified by fractional distillation.
-
Purification of the crude product is essential to achieve high purity methoxyacetonitrile.
Protocol: Purification by Fractional Distillation [8]
-
Apparatus:
-
Distillation flask
-
Fractionating column
-
Condenser
-
Receiving flask
-
-
Procedure:
-
Combine the crude fractions obtained from the synthesis.
-
Set up for fractional distillation at atmospheric pressure using an efficient fractionating column.
-
Carefully heat the distillation flask.
-
Collect the fraction that distills at 118–122 °C. This fraction is the purified methoxyacetonitrile, obtained as a colorless liquid.
-
Quantitative analysis of nitriles like methoxyacetonitrile can be performed using standard chromatographic techniques. While specific validated methods for methoxyacetonitrile are not detailed in the searched literature, general methods for aromatic and aliphatic nitriles can be readily adapted.[9]
Table 3: Recommended Analytical Techniques
| Technique | Detector | Typical Column/Mobile Phase | Suitability |
| Gas Chromatography (GC) | Flame Ionization Detector (FID) | A polar capillary column (e.g., wax-based) would be suitable. | Excellent for assessing purity and quantifying volatile impurities or residual solvents.[9] |
| High-Performance Liquid Chromatography (HPLC) | UV Detector | A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used for related compounds. | Suitable for quantifying non-volatile impurities and monitoring reaction progress.[9] |
Biological Activity and Signaling Pathways
Based on the available scientific literature, methoxyacetonitrile is primarily characterized as a synthetic intermediate and building block.[1][2] There is no significant body of research detailing its specific biological activities or its direct interaction with cellular signaling pathways. One source mentions its use in creating acrylate (B77674) polymers for animal health applications, but this does not describe a direct biological or signaling role.[10] Therefore, a diagram of a signaling pathway directly involving methoxyacetonitrile cannot be provided. Instead, a logical workflow for its chemical synthesis and purification is presented below.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and purification of methoxyacetonitrile.
Caption: Figure 1: Synthesis Workflow for Methoxyacetonitrile
Caption: Figure 2: Purification Workflow
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methoxyacetonitrile [webbook.nist.gov]
- 4. Methoxyacetonitrile | CAS#:1738-36-9 | Chemsrc [chemsrc.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Methoxyacetonitrile | C3H5NO | CID 74442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Methoxyacetonitrile | 1738-36-9 | FM02822 | Biosynth [biosynth.com]
